

Spectroscopic Data for 2-Methoxy-3-(trifluoromethyl)aniline: A Technical Overview

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Compound of Interest

Compound Name: 2-Methoxy-3-(trifluoromethyl)aniline

Cat. No.: B1357691

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Despite a comprehensive search of available scientific databases and chemical supplier information, detailed experimental spectroscopic data (NMR, IR, MS) for **2-Methoxy-3-(trifluoromethyl)aniline** (CAS Number: 634187-08-9) is not publicly available at this time. While information regarding its chemical structure, molecular weight, and safety protocols is accessible, experimentally derived spectra necessary for a full technical guide are not present in the public domain.

This guide will, therefore, address the available information and provide a framework for the type of data that would be expected, alongside information for a closely related and more thoroughly characterized isomer, 2-Methoxy-5-(trifluoromethyl)aniline. This comparative approach can offer valuable insights for researchers working with similar chemical structures.

Physicochemical Properties

While experimental spectroscopic data is unavailable, basic physicochemical properties for **2-Methoxy-3-(trifluoromethyl)aniline** have been reported by various chemical suppliers.

Property	Value	Source
CAS Number	634187-08-9	ChemScene, Sigma-Aldrich
Molecular Formula	C ₈ H ₈ F ₃ NO	ChemScene, Sigma-Aldrich
Molecular Weight	191.15 g/mol	ChemScene, Sigma-Aldrich
Purity	≥96%	ChemScene

Predicted Spectroscopic Data

In the absence of experimental data, computational predictions can offer an estimation of the expected mass spectrometry results.

Table 2: Predicted Mass Spectrometry Data for **2-Methoxy-3-(trifluoromethyl)aniline**

Adduct	Predicted m/z
[M+H] ⁺	192.06308
[M+Na] ⁺	214.04502
[M-H] ⁻	190.04852
[M] ⁺	191.05525

Note: This data is computationally predicted and has not been experimentally verified.

Experimental Protocols: A General Framework

Standard methodologies would be employed to acquire the spectroscopic data for **2-Methoxy-3-(trifluoromethyl)aniline**. The following are generalized protocols that would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal

standard. Expected signals would include aromatic protons, a methoxy singlet, and an amine proton signal.

- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum would be acquired to identify the chemical shifts of the carbon atoms in the molecule.
- ^{19}F NMR: Given the trifluoromethyl group, a ^{19}F NMR experiment would be crucial for characterizing the fluorine environments.

Infrared (IR) Spectroscopy

An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solid dispersion in a KBr pellet. Key vibrational bands would be expected for the N-H stretches of the amine, C-H stretches of the aromatic ring and methoxy group, C=C stretches of the aromatic ring, and strong C-F stretches characteristic of the trifluoromethyl group.

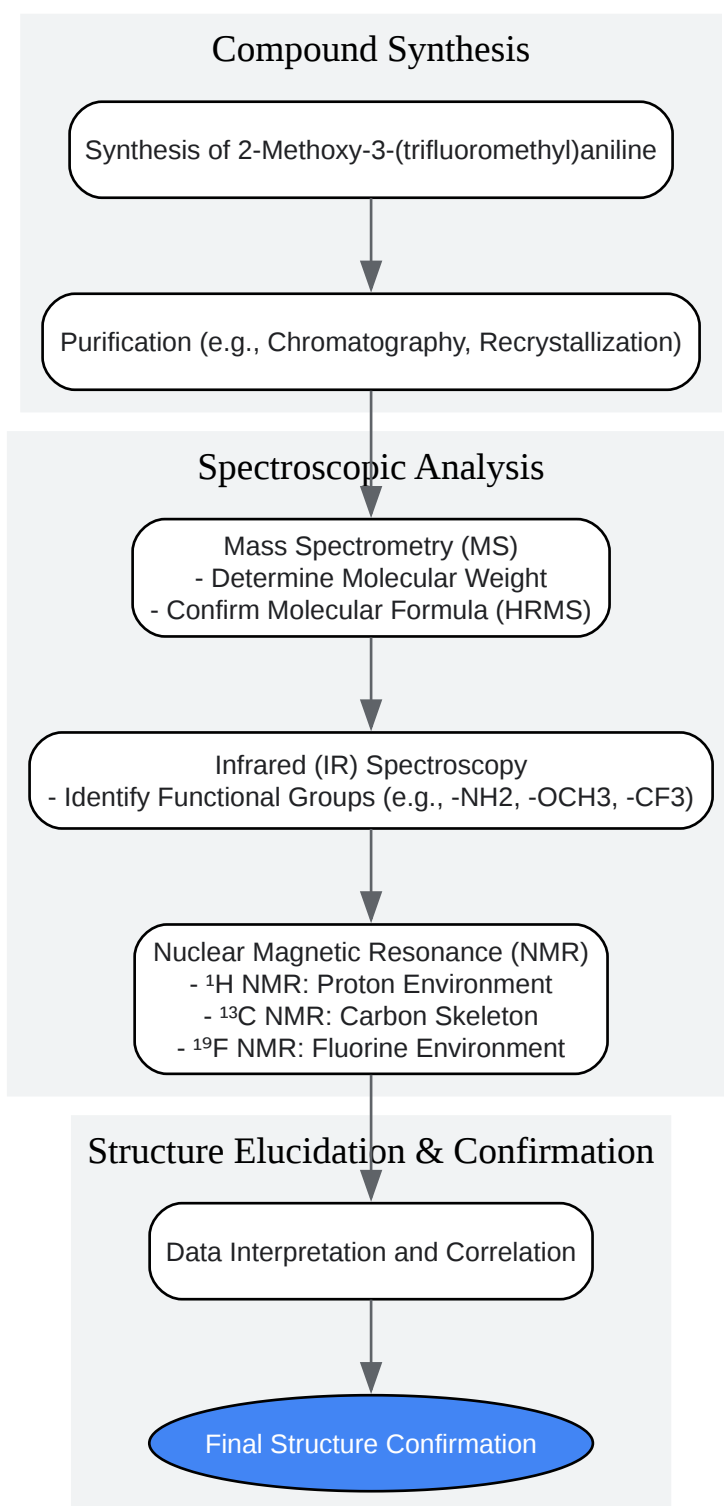
Mass Spectrometry (MS)

Mass spectral analysis would likely be performed using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

- EI-MS: This would provide information on the molecular ion peak (M^+) and characteristic fragmentation patterns.
- ESI-MS: This soft ionization technique would be used to observe the protonated molecule ($[\text{M}+\text{H}]^+$). High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a chemical compound like **2-Methoxy-3-(trifluoromethyl)aniline** follows a logical progression of spectroscopic techniques to elucidate and confirm its structure.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Data for the Isomer: 2-Methoxy-5-(trifluoromethyl)aniline

In contrast to the title compound, substantial spectroscopic data is available for the isomer 2-Methoxy-5-(trifluoromethyl)aniline (CAS Number: 349-65-5). Researchers may find this data useful for comparative purposes. This information is readily accessible through public databases such as PubChem.

Conclusion

While a comprehensive technical guide on the spectroscopic data of **2-Methoxy-3-(trifluoromethyl)aniline** cannot be completed at this time due to the lack of publicly available experimental data, this document provides a framework of the expected analytical approach and highlights the type of information that is crucial for the full characterization of this compound. The provided workflow and general experimental protocols serve as a guide for researchers who may be in a position to synthesize and analyze this molecule. The lack of data also suggests an opportunity for further research to fully characterize this and other less-studied chemical entities.

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